Glutaryl-7-aminocephalosporanic acid

Overview

Description

Glutaryl-7-aminocephalosporanic acid (GL-7-ACA) is an important intermediate in the synthesis of various cephalosporin antibiotics. It is produced by the chemical modification of cephalosporin C, which is a natural product of the fungus Cephalosporium acremonium. GL-7-ACA is widely used in the pharmaceutical industry for the production of cephalosporin antibiotics, which are essential for the treatment of bacterial infections. In

Scientific Research Applications

Enzymatic Conversion Applications

Glutaryl-7-aminocephalosporanic acid (GL-7-ACA) has been extensively studied for its role in enzymatic conversions. A notable application involves its transformation into 7-aminocephalosporanic acid (7-ACA) using specific acylases. This conversion is significant in pharmaceutical manufacturing, particularly in the production of cephalosporin antibiotics.

Enzyme Immobilization for 7-ACA Production

Shin et al. (1996) described the immobilization of glutaryl 7-aminocephalosporanic acid acylase from Pseudomonas sp. for producing 7-ACA from GL-7-ACA, highlighting the process's efficiency and the enzyme's stable activity over several days (Shin et al., 1996).

Cloning for Increased Expression

Kim and Yoon (2001) achieved high expression of the GL-7-ACA acylase gene from Pseudomonas diminuta in Escherichia coli, a breakthrough in the biotechnological production of this enzyme (Kim & Yoon, 2001).

Improving Enzymatic Activity

Research by Yamada et al. (2008) focused on enhancing the GL-7-ACA acylase activity of a bacterial γ-glutamyltranspeptidase, demonstrating the potential to optimize this enzyme for industrial applications (Yamada et al., 2008).

Structural and Mechanistic Insights

Understanding the structure and mechanism of enzymes related to GL-7-ACA is crucial for optimizing their use in pharmaceutical processes.

Enzyme Structure Analysis

Golden et al. (2013) provided detailed insights into the structure of class III engineered cephalosporin acylase, which processes GL-7-ACA, offering a basis for developing improved enzyme variants (Golden et al., 2013).

Role in Catalysis and Activation

Lee et al. (2000) investigated the role of the α-amino group of the N-terminal Serine of β subunit in GL-7-ACA acylase from Pseudomonas sp., revealing its essential function in enzyme catalysis and activation (Lee et al., 2000).

Autoproteolytic Activation Mechanism

Kim et al. (2004) explored the autoproteolytic activation mechanism of GL-7-ACA acylase, providing critical insights into its enzymatic function and activation process (Kim et al., 2004).

properties

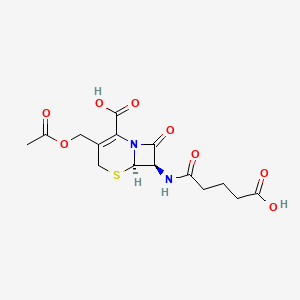

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSDMGLUJZNFO-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182197 | |

| Record name | Glutaryl-7-aminocephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27920-90-7 | |

| Record name | Glutaryl-7-aminocephalosporanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27920-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaryl-7-aminocephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027920907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl-7-aminocephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

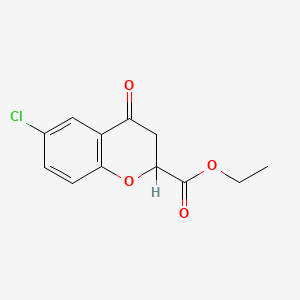

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

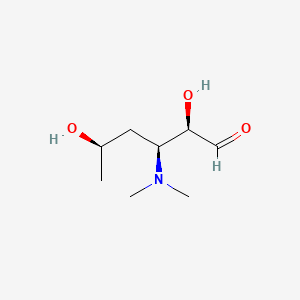

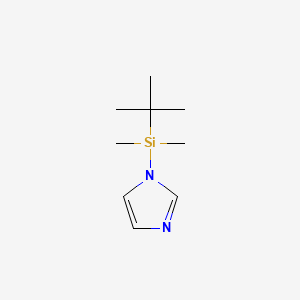

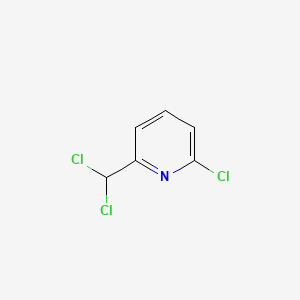

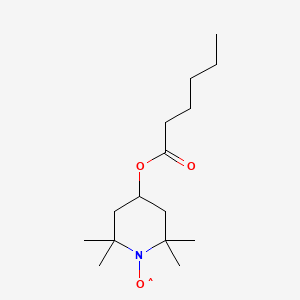

Feasible Synthetic Routes

Q & A

Q1: What is the significance of GL-7-ACA in the pharmaceutical industry?

A: GL-7-ACA is a key intermediate in the production of 7-aminocephalosporanic acid (7-ACA), the primary building block for various semi-synthetic cephalosporin antibiotics. [, , , , , ]

Q2: How is GL-7-ACA typically produced?

A: GL-7-ACA is primarily produced via a two-step enzymatic process. The first step involves the conversion of cephalosporin C to GL-7-ACA using D-amino acid oxidase (DAAO). [, , , , , , , ]

Q3: What is the role of glutaryl-7-aminocephalosporanic acid acylase (GL-7-ACA acylase) in 7-ACA production?

A: GL-7-ACA acylase catalyzes the hydrolysis of GL-7-ACA, removing the glutaryl side chain to yield 7-ACA. [, , , , , , , , , , ]

Q4: What factors can affect the efficiency of enzymatic conversion of cephalosporin C to GL-7-ACA?

A: The accumulation of hydrogen peroxide, a byproduct of the DAAO reaction, can oxidize both cephalosporin C and GL-7-ACA, impacting yield. [] Controlling factors like oxygen supply, stirring speed, and pH can mitigate this issue. [, ]

Q5: Can the efficiency of GL-7-ACA acylase be improved?

A: Yes, studies have shown that mutagenesis of GL-7-ACA acylase can enhance its catalytic efficiency. For example, a triple mutant (D433N, Y444A, and G484A) of Escherichia coli γ-glutamyltranspeptidase exhibited a 50-fold increase in catalytic efficiency for GL-7-ACA compared to the single mutant D433N. []

Q6: Can immobilized enzymes be used for 7-ACA production?

A: Yes, immobilized DAAO and GL-7-ACA acylase have been successfully used for the continuous two-step conversion of cephalosporin C to 7-ACA, demonstrating good operational stability. [, ]

Q7: What is known about the structure of GL-7-ACA acylase?

A: GL-7-ACA acylase typically exists as a heterotetramer, composed of two α and two β subunits. [, ] The enzyme possesses a catalytic serine residue (Ser1β) at the base of its active site cavity. []

Q8: How does GL-7-ACA interact with its target enzyme?

A: The active site of GL-7-ACA acylase contains key residues that interact with the glutaryl side chain and the cephalosporin core of GL-7-ACA. These interactions facilitate the hydrolysis of the amide bond, releasing 7-ACA. [, ]

Q9: How do modifications to the GL-7-ACA acylase structure affect its activity?

A: Mutations around the substrate-binding site of GL-7-ACA acylase can significantly influence its substrate specificity and catalytic efficiency. For instance, mutations at positions Phe375 and Asn266 in the Pseudomonas SY-77 glutaryl acylase led to altered activity towards adipyl-7-ADCA and glutaryl-7-ACA. [, ]

Q10: What is the role of the α-amino group of the N-terminal serine in GL-7-ACA acylase?

A: Research indicates that the α-amino group of the N-terminal serine in the β subunit of GL-7-ACA acylase is crucial for both enzyme catalysis and autoproteolytic activation. [, ] Chemical modification of this group significantly reduces enzyme activity. [, ]

Q11: How stable is GL-7-ACA acylase?

A: The stability of GL-7-ACA acylase can be affected by factors like pH and temperature. [] Immobilization can enhance enzyme stability, allowing for repeated use in bioreactors. [, ]

Q12: What are the challenges in formulating GL-7-ACA acylase for industrial applications?

A: Maintaining enzyme stability and activity under operational conditions is crucial. Strategies like immobilization on suitable carriers can address these challenges. [, ]

Q13: How is computational chemistry employed in GL-7-ACA acylase research?

A: Computational methods, such as homology modeling and molecular docking, help visualize enzyme-substrate interactions and predict the effects of mutations on enzyme activity and substrate specificity. [, ] These insights guide protein engineering efforts for improved biocatalysts. [, , ]

Q14: How is GL-7-ACA acylase activity measured?

A: Various methods, including high-performance liquid chromatography (HPLC), are used to quantify GL-7-ACA and 7-ACA concentrations, allowing for the determination of enzyme activity. []

Q15: What quality control measures are important in GL-7-ACA production?

A: Ensuring the purity and activity of enzymes like DAAO and GL-7-ACA acylase is crucial for efficient and consistent 7-ACA production. [] Strict monitoring of reaction parameters like pH, temperature, and substrate concentrations is essential for process control. [, , ]

Q16: What are the environmental considerations associated with 7-ACA production?

A: Traditional chemical methods for 7-ACA production often involve harsh reagents and generate significant waste. [] The use of enzymatic processes offers a greener alternative, minimizing environmental impact. [, ]

Q17: How can the sustainability of GL-7-ACA acylase production be improved?

A: Exploring sustainable sources for enzyme production, optimizing fermentation processes, and developing efficient enzyme immobilization strategies can contribute to a more sustainable process. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)

![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)